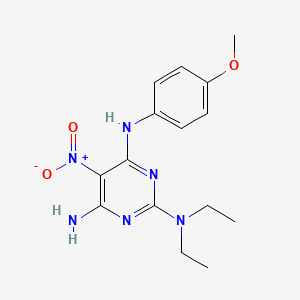
2,4-dimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group
Métodos De Preparación
The synthesis of 2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling with the sulfonamide group. The synthetic route typically involves:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridazine Ring: This involves the condensation of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The pyrrolidine and pyridazine rings are then coupled with a sulfonamide group using reagents like sulfonyl chlorides under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study the interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar compounds to 2,4-DIMETHOXY-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and compounds containing pyrrolidine and pyridazine rings. These compounds may share similar biological activities but differ in their specific interactions and efficacy. Examples of similar compounds include:
Pyrrolizines: Compounds with a pyrrolizine ring structure.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Propiedades
Fórmula molecular |
C22H24N4O4S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-9-11-21(20(15-18)30-2)31(27,28)25-17-7-5-16(6-8-17)19-10-12-22(24-23-19)26-13-3-4-14-26/h5-12,15,25H,3-4,13-14H2,1-2H3 |
Clave InChI |
XVJWEMSSYXHLEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11262791.png)
![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11262797.png)
![N-(2,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11262803.png)
![N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11262806.png)
![N-(3-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11262807.png)

![N-(2,6-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262819.png)
![N-(2,5-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262820.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11262841.png)
![2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide](/img/structure/B11262843.png)
![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11262856.png)
![N-cyclohexyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262863.png)
![N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11262873.png)
